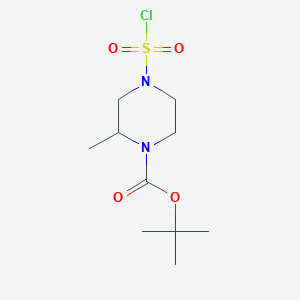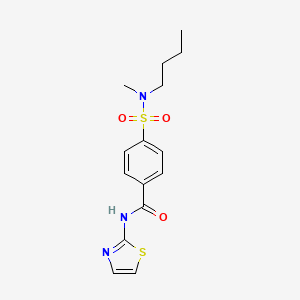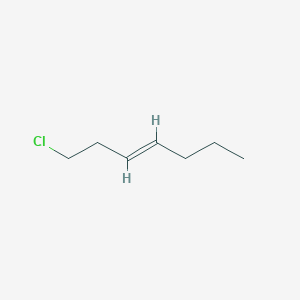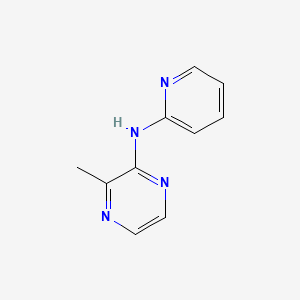
N-(2-(dimethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, and an acetamide group. Indole rings are common in many biologically active molecules, including tryptophan, an essential amino acid. Piperidine is a common structural motif in many pharmaceuticals, and acetamide functionality is found in a variety of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, and an acetamide group. The presence of these groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on N-(2-(dimethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide and similar compounds has led to advancements in synthesis methods and the understanding of their chemical properties. For instance, a study highlighted improvements in the synthesis of related N-ethyl acetamide derivatives, offering a safer, cost-effective, and scalable process, with a focus on reduction, acetylation, and ethylation methods (Gong Fenga, 2007). Another research effort developed a new synthesis pathway for Rizatriptan, an indole derivative with a similar structure, utilizing radical cyclization, showcasing the potential for creating complex molecules efficiently (S. Rádl et al., 2008).
Pharmaceutical Applications
Research has also explored the pharmaceutical applications of compounds related to this compound. For example, studies have synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potent antiallergic agents, revealing significant potential in treating allergies and improving antiallergic potency through structural modifications (Cecilia Menciu et al., 1999). Furthermore, the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated broad-spectrum antifungal properties, indicating a promising avenue for new antifungal treatments (D. Bardiot et al., 2015).
Antimicrobial and Antibacterial Efficacy
Another aspect of research on these compounds includes their antimicrobial and antibacterial efficacy. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials, with some compounds demonstrating moderate inhibitory effects against various bacterial strains, highlighting the importance of structural diversity in enhancing antimicrobial activity (Kashif Iqbal et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-23(2)13-10-22-21(28)20(27)17-14-25(18-9-5-4-8-16(17)18)15-19(26)24-11-6-3-7-12-24/h4-5,8-9,14H,3,6-7,10-13,15H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQXQANRDJYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
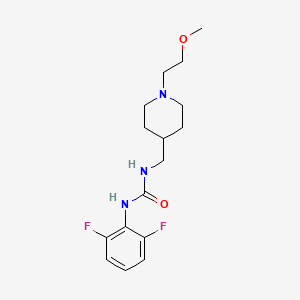
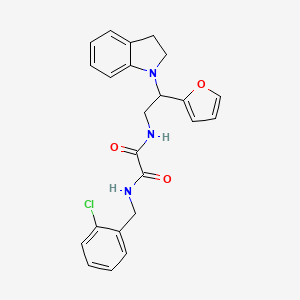
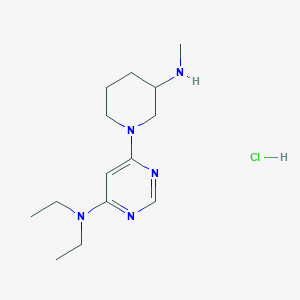
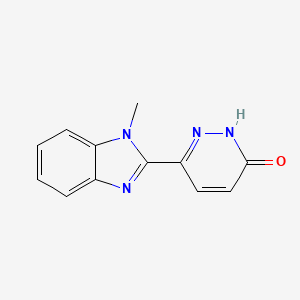
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)



![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2799290.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2799291.png)
